3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol is an organic compound classified under the 1,2,4-triazole family. This compound has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, which include antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. The presence of the triazole ring in its structure enhances its utility as a versatile building block for synthesizing various bioactive molecules .
The synthesis of 3-(5-amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol can be achieved through several pathways. A notable method involves the intramolecular cyclocondensation of amidoguanidines. This process typically employs microwave irradiation to enhance reaction efficiency and yield .
The optimization of reaction conditions is crucial for maximizing yields. For instance, using non-aqueous solutions and specific solvents like acetonitrile has been shown to significantly improve the outcomes of these reactions .
The molecular formula for 3-(5-amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol is with a molecular weight of approximately . The compound features a triazole ring that contributes to its chemical properties and biological activities .
Crystallographic studies have provided insights into the tautomeric forms of the triazole ring, which are essential for understanding its reactivity and interaction with biological targets. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to analyze these forms .
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol participates in various chemical reactions including:
Reagents commonly used in reactions involving this compound include aminoguanidine hydrochloride and succinic anhydride. These reactions often require specific conditions such as controlled temperatures and solvents to achieve optimal yields .
The major products formed from these reactions include N-substituted derivatives of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are valuable in further synthetic applications .
The mechanism of action for 3-(5-amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol primarily involves inhibition of specific enzymes related to various biological pathways. For example, it has been reported to inhibit acetylcholinesterase activity, which is significant in neurological studies .
Due to its structural characteristics as a 1,2,4-triazole derivative, this compound exhibits a wide spectrum of pharmacological activities that are being explored in various therapeutic contexts .
The compound is characterized by:
Chemical properties include:
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol serves as a significant building block in organic synthesis and medicinal chemistry. Its applications extend to:
Systematic nomenclature provides the foundation for precise structural identification of this triazole derivative. According to IUPAC conventions, the parent compound is designated as 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol, clearly defining the propanol substituent at the 3-position of the triazole ring and the amino group at position 5. The CAS Registry Number 18595-97-6 serves as a unique identifier across chemical databases and commercial catalogs [2] [5]. Alternative nomenclature observed in scientific literature includes 5-amino-1H-1,2,4-triazole-3-propanol and 3-(5-amino-1H-1,2,4-triazol-3-yl)propan-1-ol, reflecting minor variations in ring numbering approaches but consistently specifying the critical functional group placements [5] [10].
The structural architecture comprises a planar 1,2,4-triazole heterocycle with an exocyclic amino group (-NH₂) at position 5, connected through a three-carbon alkyl chain to a terminal primary alcohol. This arrangement creates distinctive spectroscopic signatures:
Table 1: Fundamental Physicochemical Properties of 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₀N₄O | [3] |
Molecular Weight | 142.16 g/mol | [5] |
CAS Registry Number | 18595-97-6 | [2] |
Melting Point | 146-147°C (ethanol recrystallization) | [5] |
Predicted Boiling Point | 449.6 ± 47.0 °C | [5] |
Predicted Density | 1.376 ± 0.06 g/cm³ | [5] |
Predicted pKa | 11.47 ± 0.40 | [5] |
Calculated LogP | -0.6882 | [4] |
Total Polar Surface Area (TPSA) | 87.82 Ų | [4] |
Computational analyses reveal key molecular descriptors that influence reactivity and solubility. The compound exhibits moderate hydrophilicity, evidenced by a calculated LogP value of -0.6882 [4]. Its substantial total polar surface area (87.82 Ų) arises from multiple hydrogen-bonding sites: the triazole ring nitrogen atoms, amino group, and hydroxyl functionality collectively create an extensive polar network [4]. This characteristic enhances water solubility and influences solid-state packing through intermolecular hydrogen bonding, as confirmed by X-ray crystallographic studies of analogous structures [8]. The molecule exists in dynamic tautomeric equilibrium, with the 1H-4H prototropy allowing proton migration between ring nitrogen atoms, while the amino group maintains fixed exocyclic conjugation with the π-deficient heterocycle [8].
The synthetic exploration of 1,2,4-triazole derivatives emerged prominently in mid-20th century pharmaceutical research, driven by discoveries of bioactive molecules featuring this nitrogen-rich heterocycle. Early synthetic routes to triazole-containing compounds typically employed cyclocondensation reactions between carboxylic acid derivatives and aminoguanidine, though these methods often lacked regioselectivity and yielded complex product mixtures. The targeted synthesis of 3-(5-amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol represented an advancement in regiocontrolled triazole annulation methodologies that strategically positioned the propanol side chain [8].
A significant historical milestone arrived with the development of microwave-assisted cyclization techniques that improved both yield and purity of this compound and its structural analogs. Researchers recognized that conventional thermal methods for constructing the triazole-propanol system suffered from extended reaction times (12-24 hours) and moderate conversions (40-60%), prompting investigation of alternative energy inputs. Microwave irradiation dramatically reduced reaction times to 30-90 minutes while increasing yields to 75-90%, representing a substantial synthetic advancement [8]. This methodological shift facilitated broader exploration of structure-activity relationships in medicinal chemistry programs focused on triazole-based pharmacophores.
The compound's emergence as a specialized building block accelerated in the early 21st century with its classification within Protein Degrader Building Blocks by major chemical suppliers [3] [7]. This designation reflects its utility in constructing proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation platforms, where the molecule serves as a linker component connecting E3 ligase ligands to target protein binders. The terminal hydroxyl group provides a convenient handle for conjugation chemistry, while the triazole moiety offers secondary modification sites and potential hydrogen-bonding interactions. Commercial availability since approximately 2010 has expanded its incorporation into drug discovery pipelines, with catalog listings specifying ≥95% purity for research applications [3] [7].
Table 2: Evolution of Synthetic Approaches to 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Era | Synthetic Strategy | Key Advancements | Limitations | |
---|---|---|---|---|
Pre-2000 | Classical cyclocondensation | Established triazole ring formation chemistry | Long reaction times, moderate yields, purification challenges | |
2000-2010 | Microwave-assisted synthesis | Reduced reaction times (≤2 hours), improved yields (75-90%), enhanced regioselectivity | Specialized equipment requirements | [8] |
2010-Present | Commercial production as research building block | High-purity material (≥95%) accessible for drug discovery programs | Cost remains substantial ($255-334/g) | [3] [5] |
The historical trajectory of this compound illustrates a broader paradigm in heterocyclic chemistry: the transition from academically interesting structures to functionally sophisticated building blocks. While early research focused primarily on synthetic access and structural characterization, contemporary investigations emphasize its role in complex molecular architectures. This evolution reflects increasing recognition that the strategic placement of hydrogen-bond donors/acceptors (amino and hydroxyl groups) alongside the moderately lipophilic triazole-propanol spacer creates optimal properties for bioactivity modulation in pharmaceutical contexts [8] [10].
Within pharmaceutical research, this triazole-alcohol hybrid has gained prominence as a versatile intermediate for constructing biologically active molecules. Its significance stems from the orthogonal reactivity of its functional groups: the primary alcohol undergoes esterification, etherification, or oxidation, while the triazole ring participates in coordination chemistry, hydrogen bonding, and π-stacking interactions. The exocyclic amino group provides additional modification potential through acylation or reductive amination. This multi-functionality enables diverse derivatization strategies critical to medicinal chemistry lead optimization campaigns [3] [10].
Specific therapeutic applications have emerged in oncology research, where the compound serves as a precursor to triazolopyrimidine derivatives exhibiting antiproliferative activity. Researchers have exploited the nucleophilicity of the triazole ring to construct fused heterocyclic systems that demonstrate sub-micromolar cytotoxicity against various cancer cell lines, including Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma) [10]. Structure-activity relationship studies indicate that the propanol side chain enhances water solubility relative to shorter-chain analogs, potentially improving pharmacokinetic properties. Molecular docking simulations suggest that the triazole nitrogen atoms coordinate with key residues in target enzymes, though detailed mechanistic studies remain ongoing in this emerging research area.
In organic synthesis, the compound has enabled methodological advances in multi-component reactions and tandem cyclization strategies. A notable application involves its conversion to propanamide derivatives through coupling with activated carboxylic acids, generating novel heterocyclic amides that exhibit complex tautomeric behavior [8]. These derivatives serve as model systems for studying annular prototropy—the reversible proton transfer between ring nitrogen atoms—through NMR spectroscopy and X-ray crystallography. Such investigations provide fundamental insights into electronic delocalization in nitrogen-rich heterocycles, informing the design of novel catalysts and functional materials.
Table 3: Commercial Research Applications and Suppliers of 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Supplier | Purity | Packaging | Price | Primary Application Domain | |
---|---|---|---|---|---|
Santa Cruz Biotechnology | Not specified | 1 g | $334.00 | General organic synthesis | [2] |
Biosynth Carbosynth | Not specified | 1 g | $255.00 | Medicinal chemistry building block | [5] |
Aladdin Scientific | ≥95% | 1 g | Not specified | Protein degrader building blocks | [3] [7] |
TRC | Not specified | 25 mg | $55.00 | Reference standard | [5] |
ChemScene | 97% | 100 mg | Not specified | High-purity research applications | [4] |
The compound has demonstrated particular utility in targeted protein degradation platforms, where it functions as a modular linker in PROTAC design. Its terminal hydroxyl group conjugates efficiently with E3 ubiquitin ligase ligands (e.g., thalidomide analogs), while the triazole ring provides spacing and flexibility necessary for ternary complex formation between the target protein and degradation machinery. Supplier catalogs explicitly classify it within "Protein Degrader Building Blocks," reflecting this specialized application [3] [7]. The propanol chain length (approximately 7.5 Å) falls within the optimal range for PROTAC linkers, balancing molecular rigidity and flexibility to enable productive ubiquitin transfer.
Regulatory and handling considerations further underscore its research significance. Classified under Hazard Statements H315-H319-H335 (causes skin irritation, serious eye irritation, and respiratory irritation), the compound requires appropriate engineering controls and personal protective equipment during handling [4] [5]. Suppliers emphasize its restriction to "professional manufacturing, research laboratories and industrial or commercial usage only," explicitly prohibiting medical or consumer applications [3] [7]. These precautions reflect standard handling practices for bioactive heterocyclic compounds rather than exceptional hazards, consistent with its widespread adoption in pharmaceutical research settings where such protocols are routine.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1